molecular formula C8H7IN4 B11796558 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine

5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B11796558
M. Wt: 286.07 g/mol
InChI Key: SPRYTRUWQKCJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine typically involves the iodination of a preformed pyrazole-pyridine scaffold. One common method includes the reaction of 5-amino-1H-pyrazole with 2-chloropyridine under basic conditions, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the iodine atom in 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine provides unique reactivity and binding properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7IN4

Molecular Weight

286.07 g/mol

IUPAC Name

5-iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C8H7IN4/c9-6-1-2-8(10-3-6)13-7-4-11-12-5-7/h1-5H,(H,10,13)(H,11,12)

InChI Key

SPRYTRUWQKCJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)NC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.